2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroquinoline derivatives, while reduction can produce aminoquinoline derivatives .
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- 4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
Compared to similar compounds, 2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H25N3O7 |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C33H25N3O7/c37-28(18-10-12-22(13-11-18)36(41)42)17-43-33(40)25-16-27(34-26-7-2-1-6-24(25)26)19-4-3-5-23(15-19)35-31(38)29-20-8-9-21(14-20)30(29)32(35)39/h1-7,10-13,15-16,20-21,29-30H,8-9,14,17H2 |
InChI Key |
FSBMMNBEKOKGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C5=NC6=CC=CC=C6C(=C5)C(=O)OCC(=O)C7=CC=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
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